

Application Notes and Protocols for CX-6258 Hydrochloride Hydrate

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Compound of Interest

Compound Name: CX-6258 hydrochloride hydrate

Cat. No.: B1139166

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Introduction

CX-6258 hydrochloride hydrate is a potent, orally bioavailable, small-molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] The Pim kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the tumorigenesis of various hematological and solid tumors.[2] CX-6258 exhibits its anticancer effects by inhibiting the phosphorylation of downstream targets in the Pim kinase signaling pathway, leading to cell cycle arrest and apoptosis. These application notes provide a summary of the cell lines most sensitive to CX-6258, detailed protocols for assessing its activity, and an overview of the relevant signaling pathways.

Data Presentation

Biochemical Potency of CX-6258

Target	IC50 (nM)
Pim-1	5
Pim-2	25
Pim-3	16

Table 1: Inhibitory concentration (IC50) of CX-6258 against the three Pim kinase isoforms.[1]

Antiproliferative Activity of CX-6258 in Human Cancer Cell Lines

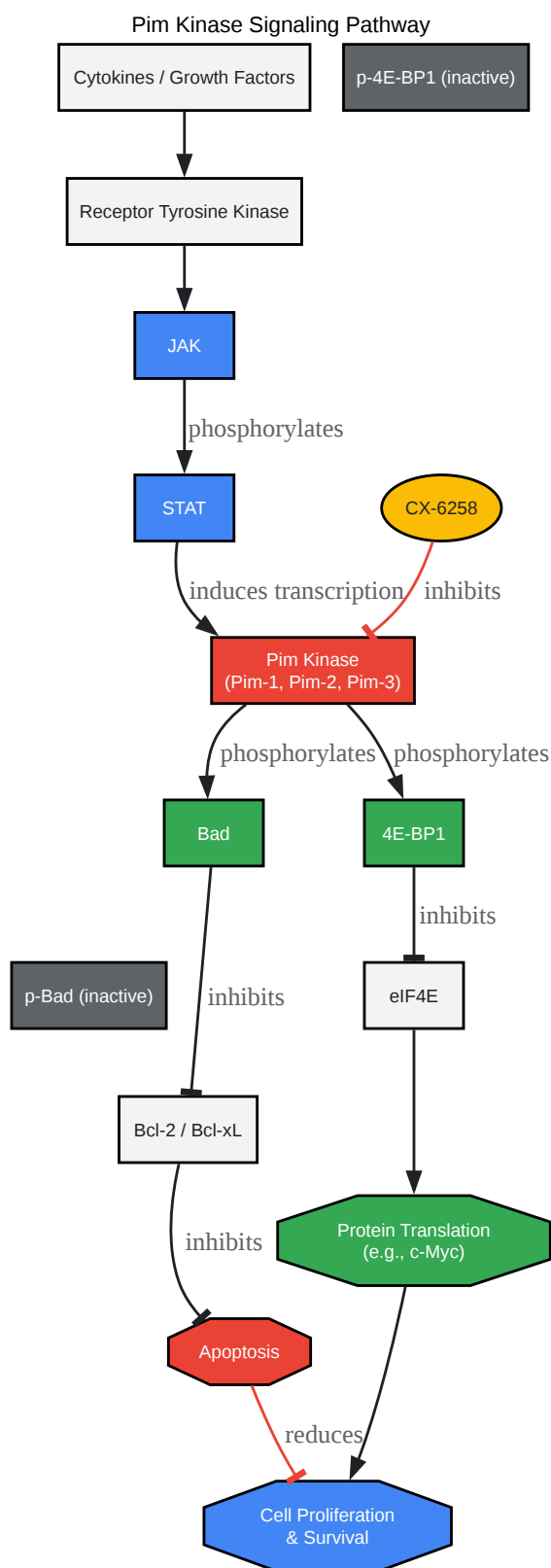
CX-6258 has demonstrated potent antiproliferative activity across a range of human cancer cell lines, with a particularly high sensitivity observed in cell lines derived from acute leukemias.^[2]

Cell Line	Cancer Type	IC50 (μM)
MV-4-11	Acute Myeloid Leukemia	0.02
MOLM-13	Acute Myeloid Leukemia	0.03
KG-1	Acute Myeloid Leukemia	0.08
U-937	Histiocytic Lymphoma	0.15
K-562	Chronic Myeloid Leukemia	0.25
PC-3	Prostate Adenocarcinoma	0.452
DU-145	Prostate Carcinoma	0.85
HCT-116	Colorectal Carcinoma	1.2
PANC-1	Pancreatic Carcinoma	2.5
A549	Lung Carcinoma	3.7

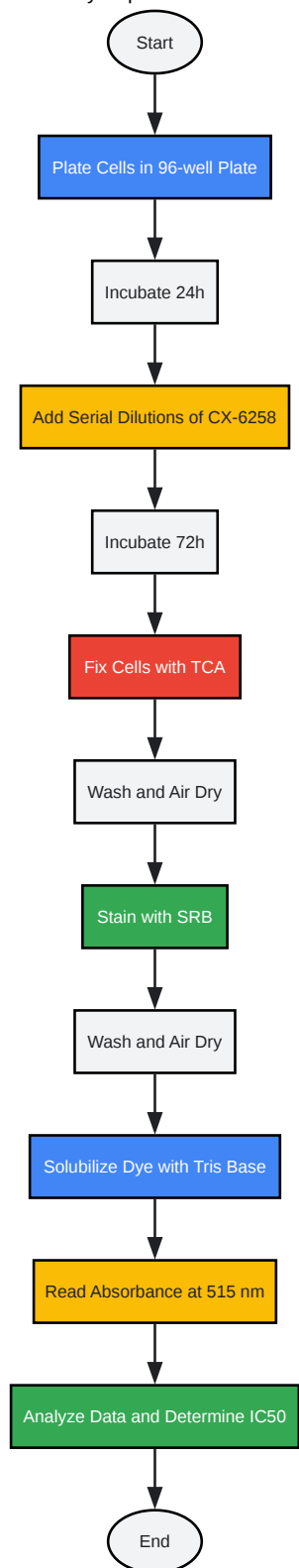
Table 2: Antiproliferative activity (IC50) of CX-6258 in a panel of human cancer cell lines after a 72-hour incubation.^[2]

Signaling Pathway

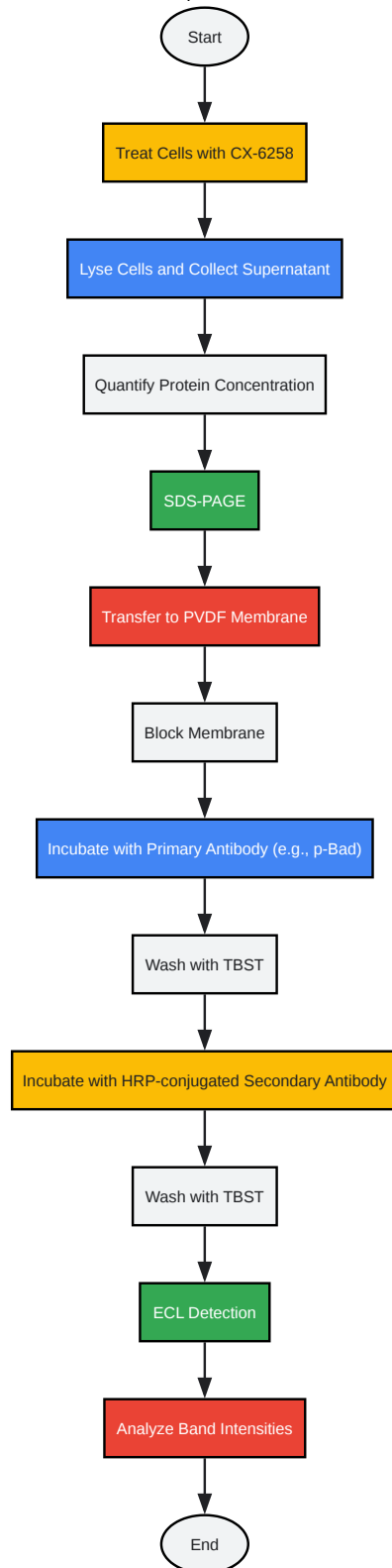
CX-6258 exerts its effects by inhibiting the Pim kinase signaling pathway. Pim kinases are downstream of the JAK/STAT pathway and, upon activation, phosphorylate a number of proteins involved in cell survival and proliferation, including Bad and 4E-BP1. Inhibition of Pim kinases by CX-6258 prevents the phosphorylation of these substrates, leading to the promotion of apoptosis and inhibition of protein translation.



SRB Assay Experimental Workflow



Western Blot Experimental Workflow

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References

- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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